molecular formula C10H15N3O B5374623 N-(6-methyl-2-pyridinyl)-N'-propylurea

N-(6-methyl-2-pyridinyl)-N'-propylurea

Cat. No.: B5374623
M. Wt: 193.25 g/mol
InChI Key: AVNDEIYLNKRJSM-UHFFFAOYSA-N
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Description

N-(6-methyl-2-pyridinyl)-N'-propylurea is a urea derivative featuring a 6-methyl-substituted pyridinyl group and a propylurea moiety. Urea derivatives are widely studied for their biological activity, thermodynamic stability, and applications in materials science. The pyridinyl group may enhance solubility and electronic interactions, while the propylurea spacer could influence hydrogen bonding and intermolecular interactions .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-7-11-10(14)13-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNDEIYLNKRJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

KRN633 (N-(2-chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea)

  • Structure : Features a quinazolinyloxy-phenyl group instead of pyridinyl.
  • Activity : A potent VEGFR-2 tyrosine kinase inhibitor, demonstrating the importance of the quinazolinyl group for binding affinity. The propylurea linker contributes to solubility and ATP-competitive inhibition .

CPU (N-cyclohexyl-N'-(3-phenyl)propylurea)

  • Structure : Contains cyclohexyl and phenyl groups.
  • Activity : A soluble epoxide hydrolase (sEH) inhibitor. The cyclohexyl group enhances lipophilicity, while the phenyl group aids in π-π interactions .

Thermodynamic and Physical Properties

Heat Capacity and Stability

  • N-(n)propylurea Derivatives : Studies show that alkyl chain length (e.g., methyl, ethyl, propyl) in N-alkylureas linearly correlates with heat capacity. N-(n)propylurea exhibits a heat capacity of ~250 J/mol·K at 300 K, intermediate between ethyl and butyl analogs .
  • Impact of Substituents : The 6-methylpyridinyl group likely increases thermal stability compared to simpler alkylureas due to aromatic resonance and hydrogen-bonding capabilities.

Solubility and Crystallinity

  • N-(p-chlorobenzenesulfonyl)-N'-propylurea : The sulfonyl group enhances crystallinity (melting point: 129.2–129.8°C) but reduces aqueous solubility due to increased hydrophobicity .
  • N-(6-methyl-2-pyridinyl)-N'-propylurea : The pyridinyl nitrogen may improve solubility in polar solvents, while the methyl group could hinder crystallization, resulting in a lower melting point than sulfonyl analogs.

Silicon Quantum Dot (SQD) Functionalization

  • Propylurea vs. Propylamine Spacers : SQDs functionalized with perylene via a propylurea spacer exhibit energy transfer rates of ~2×10⁹ s⁻¹, whereas propylamine spacers facilitate electron transfer. The urea’s hydrogen-bonding capability stabilizes the chromophore-SQD interaction .

Data Tables

Table 1: Key Properties of Urea Derivatives

Compound Biological Activity Thermal Stability (Heat Capacity) Solubility Key Feature Reference
KRN633 VEGFR-2 inhibitor Not reported Low (DMSO used) Quinazolinyloxy-phenyl
CPU (N-cyclohexyl-N'-phenylurea) sEH inhibitor Moderate Moderate Cyclohexyl group
N-(n)propylurea None reported 250 J/mol·K at 300 K High Alkyl chain
This compound* Hypothesized kinase modulation Estimated high High (polar solvents) Pyridinyl substituent -

*Hypothetical data inferred from analogs.

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound Reference
Quinazolinyloxy-phenyl Enhances kinase binding via aromatic stacking KRN633
Pyridinyl Improves solubility and electronic coupling; may reduce metabolic degradation Hypothetical compound
Sulfonyl Increases crystallinity but reduces solubility N-(p-chlorobenzenesulfonyl)-N'-propylurea
Cyclohexyl Enhances lipophilicity for membrane penetration CPU

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